

understanding the reactivity profile of 2,5-dichlorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,5-Dichlorophenol**

Cat. No.: **B122974**

[Get Quote](#)

An In-depth Technical Guide on the Reactivity Profile of **2,5-Dichlorophenol**

Introduction

2,5-Dichlorophenol (2,5-DCP) is a chlorinated aromatic organic compound that serves as a significant intermediate in the synthesis of various chemicals, including pesticides, dyes, and resins.^[1] Notably, it is a key precursor in the production of the herbicide Dicamba.^[2] This compound is also a known metabolite of 1,4-dichlorobenzene, a common ingredient in moth repellents and deodorizers, making its presence in urine a biomarker for exposure.^{[1][3]} Given its prevalence as a synthetic intermediate and an environmental analyte, a thorough understanding of its reactivity is crucial for researchers, scientists, and professionals in drug development and environmental science. This guide provides a comprehensive overview of the chemical properties, reactivity profile, and relevant experimental methodologies for **2,5-dichlorophenol**.

Core Chemical and Physical Properties

2,5-Dichlorophenol is a colorless to white crystalline solid with a distinct phenolic odor.^{[1][4]} Its physical and chemical properties are determined by the interplay of the hydroxyl group and the two chlorine atoms on the benzene ring.

Table 1: Physical and Chemical Properties of **2,5-Dichlorophenol**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ Cl ₂ O	[1] [5] [6]
Molar Mass	163.00 g/mol	[1] [5]
CAS Number	583-78-8	[4] [6]
Appearance	Colorless crystals or white crystalline solid	[1] [4]
Melting Point	54-58 °C	[1] [6]
Boiling Point	211-222 °C	[1] [5] [6]
Solubility in Water	30-33 µg/L (at 20-30 °C)	[1]
logP (Octanol/Water)	3.06	[1] [5]
pKa	7.53 ± 0.10	[1]
Vapor Pressure	0.06 mmHg	[1]
Vapor Density	5.6 (air = 1)	[1]
Odor Threshold	30-33 µg/L in water	[1] [4] [5]
Taste Threshold	0.5 µg/L in water	[1] [4]

Spectroscopic and Toxicological Data

Spectroscopic analysis is essential for the identification and characterization of 2,5-DCP.

Table 2: Spectroscopic Data for **2,5-Dichlorophenol**

Spectrum Type	Key Features	Source(s)
¹ H NMR (300 MHz, CDCl ₃)	$\delta \sim 7.21$ (d), ~ 7.03 (d), ~ 6.86 (dd), broad signal for -OH proton ~ 5.60 ppm. Coupling constants: $J(A,C) = 8.5$ Hz, $J(B,C) = 2.4$ Hz, $J(A,B) = 0.3$ Hz.	[1]
Infrared (IR)	Key absorptions expected for O-H stretch, C-O stretch, C=C aromatic ring stretches, and C-Cl stretches.	[1]
GC-MS (m/z)	Top five peaks at m/z 63, 162, 62, 164, and 98.	[1]

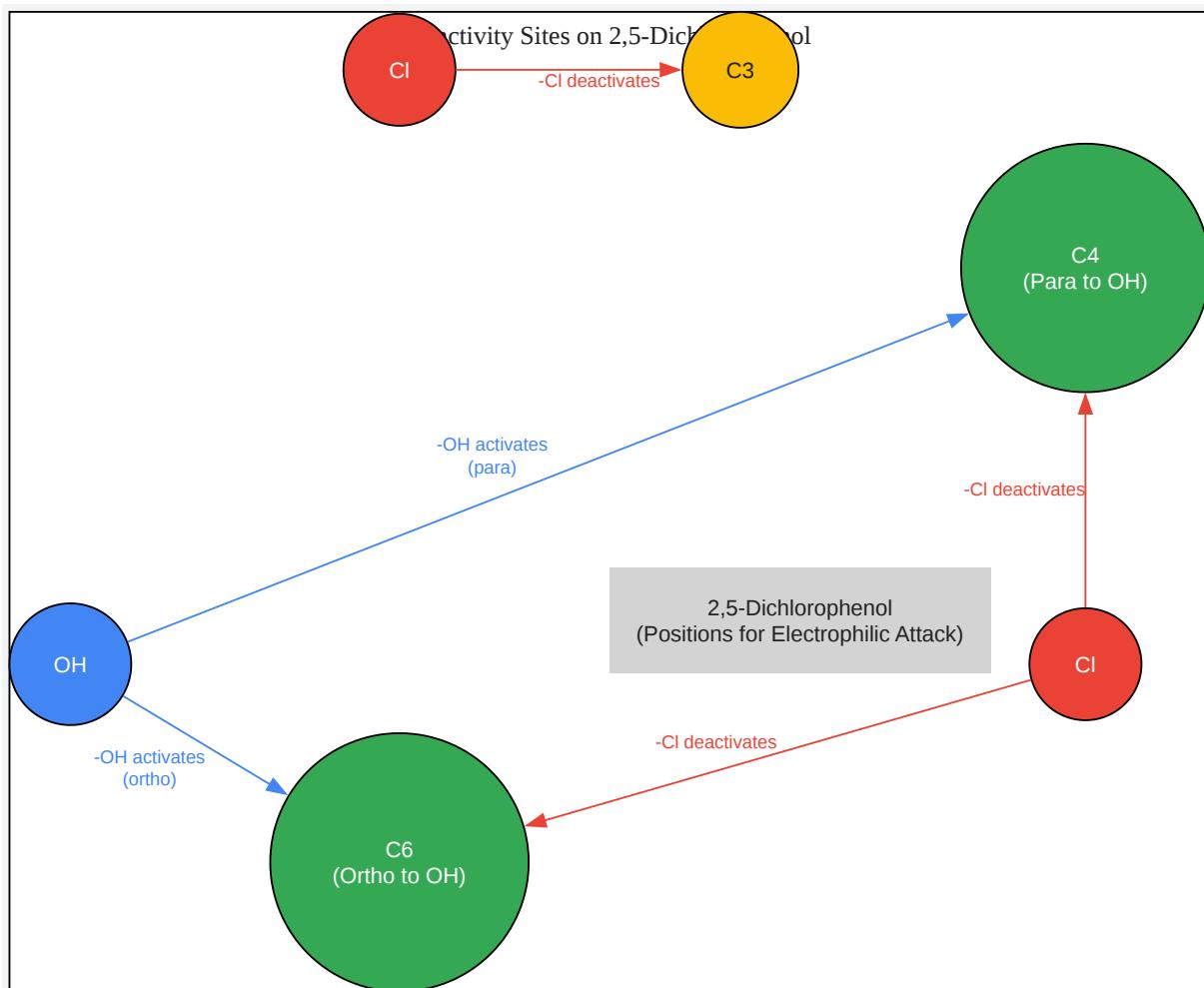
The toxicological profile of 2,5-DCP indicates that it is harmful if swallowed and can cause severe skin and eye irritation.[1][7][8] Chronic exposure may lead to liver and kidney damage. [1][8]

Table 3: Toxicological Data for **2,5-Dichlorophenol**

Parameter	Value	Species	Source(s)
LD50 (Oral)	580 mg/kg	Rat	[7]
LD50 (Oral)	946 mg/kg	Mouse	[7]

Reactivity Profile

The reactivity of **2,5-dichlorophenol** is governed by the functional groups on the aromatic ring: the activating hydroxyl group and the deactivating chloro groups.


Reactions of the Phenolic Hydroxyl Group

The hydroxyl group imparts acidic properties to the molecule ($pK_a \approx 7.53$). It can be deprotonated by a base to form a phenoxide ion, which is a potent nucleophile. This allows for

typical phenol reactions such as esterification and etherification.

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group, while the chlorine atoms are deactivating, ortho, para-directing groups. The positions open for substitution are C3, C4, and C6. The directing effects of the substituents influence where incoming electrophiles will attack. The powerful activating effect of the -OH group generally directs electrophiles to the positions ortho and para to it (C6 and C4).

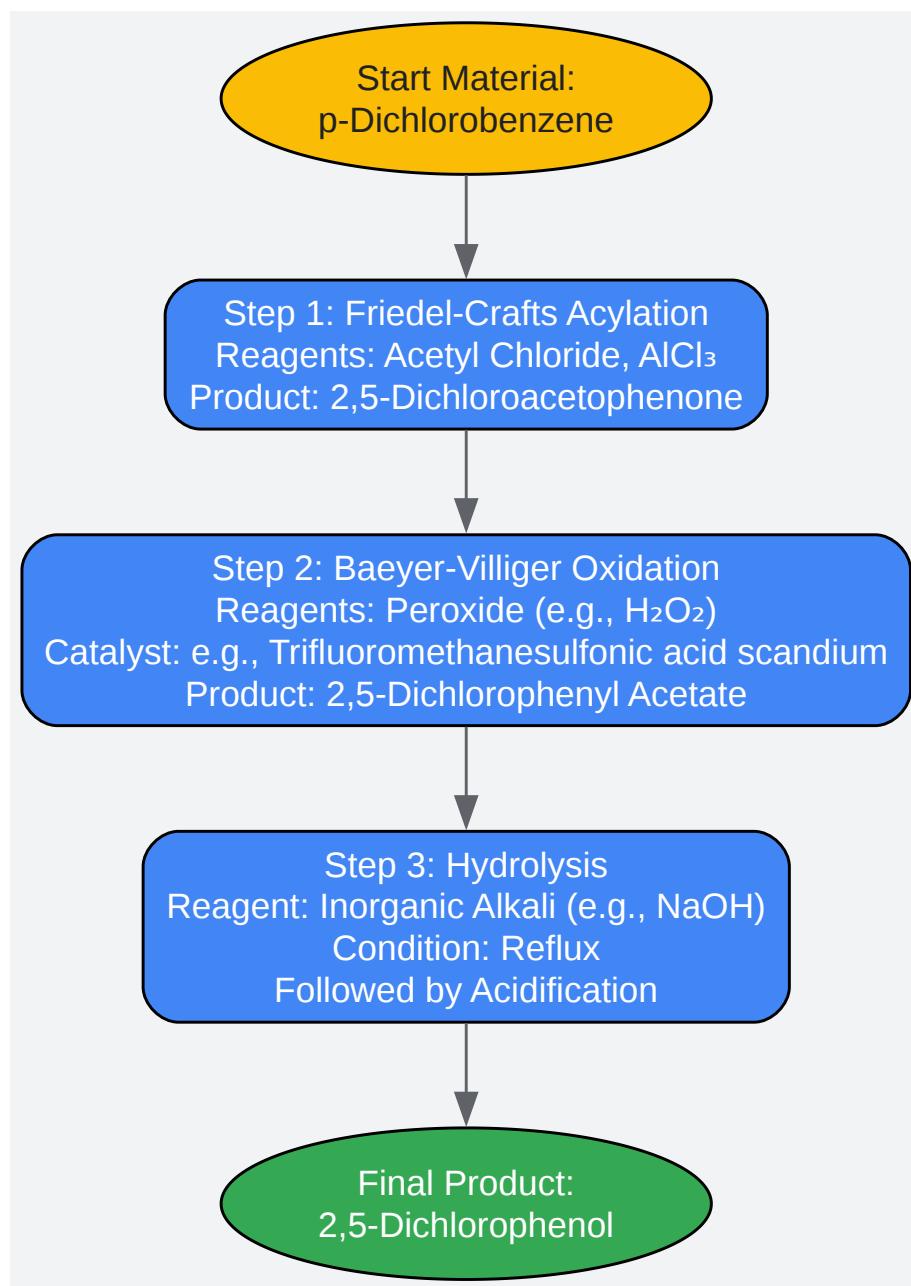
[Click to download full resolution via product page](#)*Electronic effects influencing electrophilic substitution.*

Nucleophilic Aromatic Substitution

Aryl halides like 2,5-DCP are generally unreactive towards nucleophilic substitution. Such reactions typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups (ortho or para to the leaving group) to proceed via an addition-elimination (SNAr) mechanism.^[9]

Oxidation and Degradation

2,5-Dichlorophenol can be degraded through advanced oxidation processes (AOPs). Studies have shown that ozonation (O_3) and combined ozone-ultraviolet (O_3 -UV) treatments are effective in completely degrading 2,5-DCP in aqueous solutions.^[10] The degradation kinetics often follow a pseudo-first-order model.^{[10][11]} These processes mineralize the compound into less harmful substances like organic acids (glyoxylic, oxalic, acetic), and ultimately to CO_2 and water.^[10]


Incompatibilities and Hazards

2,5-Dichlorophenol is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.^{[1][4][8]} Upon heating to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride and phosgene.^{[1][12]}

Experimental Protocols

Synthesis of 2,5-Dichlorophenol from p-Dichlorobenzene

A reliable multi-step synthesis starts from p-dichlorobenzene.^{[1][13]} The process involves Friedel-Crafts acylation, Baeyer-Villiger oxidation, and subsequent hydrolysis.^{[1][13]}

[Click to download full resolution via product page](#)

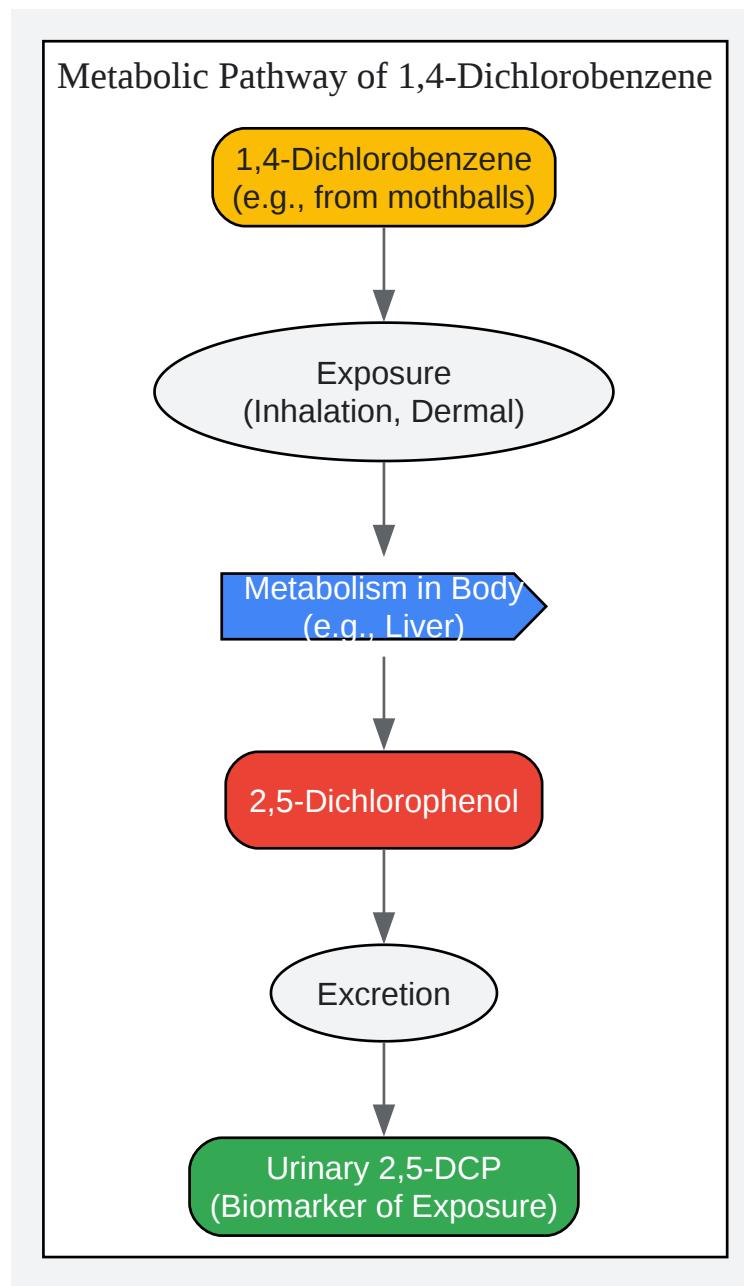
*Synthesis workflow for **2,5-Dichlorophenol**.*

Protocol Details:

- Step 1: Friedel-Crafts Acylation
 - Melt p-dichlorobenzene in a reaction vessel by heating to 80°C.[1]

- Add anhydrous aluminum chloride (catalyst).[1]
- Slowly add acetyl chloride while stirring, maintaining the reaction temperature at 40°C for several hours.[1]
- After cooling, pour the mixture into ice water and extract the product, 2,5-dichloroacetophenone, using an organic solvent like dichloromethane.[1]
- Wash and dry the organic layer, then evaporate the solvent to yield the intermediate.[1]
- Step 2: Baeyer-Villiger Oxidation
 - Dissolve the 2,5-dichloroacetophenone from Step 1 in a suitable organic solvent.[1]
 - At room temperature, add a peroxide (e.g., hydrogen peroxide) in the presence of a catalyst like trifluoromethanesulfonic acid scandium.[1][13]
 - Allow the reaction to proceed to form the intermediate, 2,5-dichlorophenyl acetate.[1]
- Step 3: Hydrolysis
 - Subject the 2,5-dichlorophenyl acetate to hydrolysis using an aqueous inorganic alkali solution (e.g., sodium hydroxide).[1][13]
 - Carry out the reaction under reflux conditions.[1][13]
 - After the reaction is complete, acidify the mixture and perform a workup to isolate the final product, **2,5-dichlorophenol**.[1]

Protocol for Degradation by Advanced Oxidation Process (AOP)


This protocol outlines a general procedure for studying the degradation of 2,5-DCP using an O₃/UV system.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **2,5-dichlorophenol** (e.g., 100 ppm) in ultrapure water.[10]
- Experimental Setup: Use a photochemical reactor equipped with a UV lamp and an ozone generator. The reactor should allow for continuous bubbling of ozone gas and sampling.
- Reaction Conditions: Adjust the pH of the 2,5-DCP solution to the desired value (e.g., 3, 7, or 9) using appropriate buffers or acids/bases.[10]
- Initiation of Degradation: Start the UV lamp and/or the ozone generator to initiate the oxidation process.
- Sample Collection: Withdraw aliquots of the solution at regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).[10]
- Quenching: Immediately quench the reaction in the collected samples by adding a substance like sodium thiosulfate to remove any residual oxidants.
- Analysis: Analyze the concentration of the remaining 2,5-DCP in each sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Mineralization Analysis: Optionally, measure the Total Organic Carbon (TOC) to assess the extent of mineralization of the parent compound.[10]

Biological Activity and Metabolism

2,5-Dichlorophenol is not typically used as an active ingredient in drug development but is highly relevant in toxicology and biomonitoring. It is the primary metabolite of 1,4-dichlorobenzene (paradichlorobenzene), a substance used in mothballs and air fresheners.[1] [3] Human exposure to 1,4-dichlorobenzene leads to its absorption and subsequent metabolism in the liver to 2,5-DCP, which is then conjugated and excreted in the urine.[3] Therefore, urinary levels of 2,5-DCP are a reliable biomarker for assessing exposure to its parent compound.[1]

[Click to download full resolution via product page](#)

Metabolism of 1,4-dichlorobenzene to 2,5-dichlorophenol.

Conclusion

The reactivity profile of **2,5-dichlorophenol** is multifaceted, characterized by the acidic hydroxyl group and the influence of chloro-substituents on the aromatic ring. It undergoes typical phenolic reactions and is susceptible to electrophilic substitution, with its primary reactivity concerns revolving around its synthesis, environmental degradation via advanced

oxidation, and its role as a biological marker of exposure to 1,4-dichlorobenzene. The provided data and protocols offer a foundational resource for scientists engaged in research and development involving this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CDC - NBP - Biomonitoring Summaries - 2,5-Dichlorophenol [medbox.iiab.me]
- 4. 2,5-Dichlorophenol | 583-78-8 [chemicalbook.com]
- 5. 2,5-Dichlorophenol | C6H4Cl2O | CID 66 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. agilent.com [agilent.com]
- 8. 2,5-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Radiolytic oxidation and degradation of 2,4-dichlorophenol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICSC 0439 - 2,5-DICHLOROPHENOL [inchem.org]
- 13. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- To cite this document: BenchChem. [understanding the reactivity profile of 2,5-dichlorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122974#understanding-the-reactivity-profile-of-2-5-dichlorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com